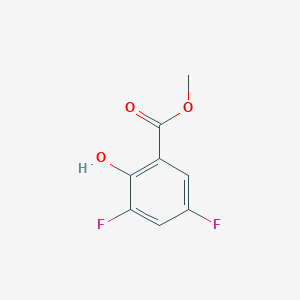

Methyl 3,5-difluoro-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,5-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It is a fluorinated derivative of methyl salicylate, characterized by the presence of two fluorine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring. This compound is used primarily in research and development due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-hydroxybenzoate can be synthesized through various methods. One common approach involves the esterification of 3,5-difluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction, which involves the diazotization of 3,5-difluoroaniline followed by hydrolysis, can be adapted to a continuous-flow setup to produce the desired compound with high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,5-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: 3,5-difluoro-2-hydroxybenzoic acid or 3,5-difluoro-2-hydroxybenzaldehyde.

Reduction: 3,5-difluoro-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3,5-difluoro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials and coatings

Mecanismo De Acción

The mechanism of action of methyl 3,5-difluoro-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,4-difluoro-2-hydroxybenzoate

- Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate

- Methyl 3,5-difluorobenzoate

Uniqueness

Methyl 3,5-difluoro-2-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Actividad Biológica

Methyl 3,5-difluoro-2-hydroxybenzoate, a compound characterized by the presence of two fluorine atoms and a hydroxyl group on the benzene ring, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The fluorine atoms in the structure enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural similarity to salicylic acid allows it to interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. In vitro studies have shown that it can inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Inhibits COX enzymes; reduces inflammation | |

| Anti-inflammatory | Similar effects to salicylic acid derivatives |

The mechanism through which this compound exerts its biological effects primarily involves:

- Lipophilicity Enhancement : The presence of fluorine increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

- Enzyme Interaction : It binds to active sites on enzymes like COX, altering their activity and leading to decreased inflammation and pain.

- Antimicrobial Action : The structural features allow it to disrupt bacterial cell wall synthesis or function, contributing to its antimicrobial properties.

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw volume compared to control groups, suggesting effective anti-inflammatory action.

- Methodology : Rats were administered varying doses of the compound post-carrageenan injection.

- Results : A dose-dependent reduction in edema was observed, with a maximum inhibition rate of approximately 60% at higher doses.

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

- Findings : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity.

Propiedades

IUPAC Name |

methyl 3,5-difluoro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPHUQIMIBVYFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.